molecular formula C11H23ClN2 B1456217 2-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride CAS No. 1220035-85-7

2-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride

Cat. No.: B1456217
CAS No.: 1220035-85-7
M. Wt: 218.77 g/mol
InChI Key: JUVRSRXMZITWCR-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2 and a molecular weight of 255.22766 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse pharmacological activities.

Preparation Methods

The synthesis of 2-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride typically involves the reaction of 2-methylpiperidine with pyrrolidine in the presence of a suitable catalyst and solvent. The reaction conditions may vary, but common methods include:

    Catalysts: Acidic or basic catalysts to facilitate the reaction.

    Solvents: Organic solvents such as ethanol or methanol.

    Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield.

Chemical Reactions Analysis

2-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring is substituted with different functional groups using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. The exact pathways involved are still under investigation .

Comparison with Similar Compounds

2-Methyl-1-(3-pyrrolidinylmethyl)piperidine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

1220035-85-7

Molecular Formula

C11H23ClN2

Molecular Weight

218.77 g/mol

IUPAC Name

2-methyl-1-(pyrrolidin-3-ylmethyl)piperidine;hydrochloride

InChI

InChI=1S/C11H22N2.ClH/c1-10-4-2-3-7-13(10)9-11-5-6-12-8-11;/h10-12H,2-9H2,1H3;1H

InChI Key

JUVRSRXMZITWCR-UHFFFAOYSA-N

SMILES

CC1CCCCN1CC2CCNC2.Cl.Cl

Canonical SMILES

CC1CCCCN1CC2CCNC2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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